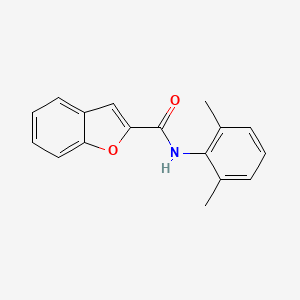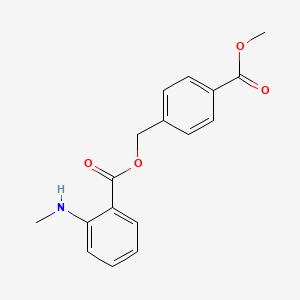![molecular formula C13H18N2O3S B5865205 N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)
N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(piperidin-1-yl)phenyl)methanesulfonamide or NPS-2143, is a small molecule inhibitor that has been extensively studied for its role in the regulation of calcium channels. Its chemical structure consists of a piperidine ring attached to a phenyl ring, which is in turn attached to a methanesulfonamide group. This compound has shown great potential in scientific research, particularly in the field of pharmacology, due to its ability to modulate calcium channels and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of NPS-2143 involves its binding to the extracellular domain of the CaSR, which inhibits the receptor's ability to sense changes in extracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn modulates various physiological processes that are regulated by calcium signaling.
Biochemical and Physiological Effects
NPS-2143 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 can inhibit the proliferation of cancer cells by modulating calcium signaling pathways. Additionally, NPS-2143 has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells such as macrophages and T cells. In vivo studies have also shown that NPS-2143 can modulate bone metabolism by inhibiting osteoclast differentiation and bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPS-2143 in lab experiments is its ability to selectively inhibit the activity of the CaSR. This allows researchers to study the specific physiological processes that are regulated by the CaSR without affecting other calcium channels. However, one limitation of using NPS-2143 is its potential off-target effects, as it has been shown to inhibit the activity of other G protein-coupled receptors.
Direcciones Futuras
There are several future directions for the study of NPS-2143. One potential application is in the treatment of osteoporosis, as NPS-2143 has been shown to inhibit bone resorption in animal models. Additionally, NPS-2143 may have potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine the efficacy and safety of NPS-2143 in these applications.
Métodos De Síntesis
The synthesis of NPS-2143 involves the reaction of piperidine-1-carboxylic acid with 2-nitrobenzaldehyde to form 2-(1-piperidinyl)benzaldehyde. This compound is then reacted with methanesulfonyl chloride to form N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide(2-(piperidin-1-yl)phenyl)methanesulfonamide. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
NPS-2143 has been extensively studied for its role in the regulation of calcium channels. Calcium channels are integral membrane proteins that play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. NPS-2143 has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that regulates calcium homeostasis.
Propiedades
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDYRCRUOGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)






![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)